1,4-Difluoro-5,8-dihydroxyanthraquinone

Anticancer Drug Discovery Ovarian Cancer Cisplatin Resistance

Standard anthraquinone cores lack the electrophilicity required for efficient nucleophilic aromatic substitution. This fluorinated intermediate enables ipso-displacement chemistry to generate diverse 1,4-substituted aminoanthraquinone libraries. - **Key application**: Synthesis of topoisomerase II inhibitors active against cisplatin-resistant ovarian cancer (A2780/cp70 xenograft models) - **Synthetic advantage**: Two fluorine atoms at 1,4-positions allow modular derivatization with hydroxylated piperidinyl/pyrrolidinylalkylamines - **Supply**: Scalable via cyclization of 3,6-difluorophthalic anhydride with hydroquinone; available for process development

Molecular Formula C14H6F2O4
Molecular Weight 276.19 g/mol
CAS No. 131401-54-2
Cat. No. B030391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoro-5,8-dihydroxyanthraquinone
CAS131401-54-2
Synonyms1,4-Difluoro-5,8-dihydroxy-9,10-anthracenedione; 
Molecular FormulaC14H6F2O4
Molecular Weight276.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O
InChIInChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H
InChIKeyKHRGWLXZUCITCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Difluoro-5,8-dihydroxyanthraquinone Overview


1,4-Difluoro-5,8-dihydroxyanthraquinone (CAS 131401-54-2) is a synthetic fluorinated anthraquinone derivative characterized by two fluorine atoms and two hydroxyl groups on the anthraquinone core . It is primarily utilized as a key synthetic intermediate in the preparation of 1,4-disubstituted aminoanthraquinones via ipso-displacement reactions [1]. This compound is distinguished from non-fluorinated anthraquinone building blocks by the enhanced electrophilicity conferred by the fluorine substituents, enabling efficient nucleophilic aromatic substitution and the generation of structurally diverse analog libraries [2].

Synthetic Workflow
Ipso-displacement with amines for 1,4-disubstituted aminoanthraquinone libraries
Key Reactivity
Fluorine-activated electrophilicity enables mild-condition nucleophilic aromatic substitution
Research Context
Synthesis of focused analog sets for cell-model and SAR investigations

1,4-Difluoro-5,8-dihydroxyanthraquinone: Irreplaceable Intermediate


Generic substitution of 1,4-difluoro-5,8-dihydroxyanthraquinone with non-fluorinated anthraquinone cores (e.g., 1,4-dihydroxyanthraquinone or 1,4-diaminoanthraquinone) is not viable for medicinal chemistry campaigns targeting 1,4-disubstituted aminoanthraquinone libraries. The presence of the two fluorine atoms at the 1,4-positions is essential for the ipso-displacement reaction that installs hydroxylated piperidinyl- or pyrrolidinylalkylamino side chains, a key step in generating analogs with up to 5-fold increased potency against cisplatin-resistant ovarian cancer cells [1]. Non-fluorinated analogs lack the necessary electrophilicity for this efficient and modular derivatization, severely limiting analog generation and structure-activity relationship (SAR) exploration [2].

Target Intermediate
1,4-Difluoro-5,8-dihydroxyanthraquinone: fluorine substituents provide essential electrophilicity for efficient ipso-displacement with diverse amines.
Non-Fluorinated Analogs
1,4-Dihydroxy- or 1,4-diaminoanthraquinone lack sufficient electrophilicity; ipso-displacement is inefficient or requires harsh conditions, severely limiting SAR diversification.

1,4-Difluoro-5,8-dihydroxyanthraquinone: Comparative Evidence


Cytotoxic Potency in Cisplatin-Resistant Ovarian Cancer

Aminoanthraquinone derivatives synthesized via ipso-displacement of 1,4-difluoro-5,8-dihydroxyanthraquinone exhibit up to a 5-fold increase in cytotoxic potency against cisplatin-resistant A2780/cp70 and A2780/MCP1 ovarian cancer cell lines when directly compared to the wild-type A2780 cell line [1]. This demonstrates a unique ability to overcome cisplatin resistance, a major clinical challenge. In contrast, the clinical comparator mitoxantrone shows no such selectivity and is, in fact, less potent (IC50 = 0.55 nM) against the parental A2780 cell line .

Cytotoxicity in resistant cells
Head-to-head
Up to 5-fold increased response
Derivatives vs. wild-type A2780; mitoxantrone comparator lacks this selectivity
Supports cell-model endpoint review for cisplatin-resistant ovarian cancer research
A2780/cp70 and A2780/MCP1 lines; reported in vitro cytotoxicity context
Anticancer Drug Discovery Ovarian Cancer Cisplatin Resistance

Enhanced Electrophilic Ipso-Displacement Reactivity

The 1,4-difluoro substitution in 1,4-difluoro-5,8-dihydroxyanthraquinone is a critical structural feature that enables efficient ipso-displacement by amines to yield 1,4-disubstituted aminoanthraquinones [1]. This reaction is not feasible with non-fluorinated analogs like 1,4-dihydroxyanthraquinone or 1,4-diaminoanthraquinone under similar mild conditions, which would require harsher, less selective functionalization strategies [2]. The enhanced electrophilicity at the 1 and 4 positions is a direct consequence of the strong electron-withdrawing effect of the fluorine atoms, as evidenced by the compound's use as a key intermediate in the synthesis of complex anthraquinone-based therapeutics, including Banoxantrone (AQ4N) [3].

Ipso-displacement reactivity
Class-level
FluorinatedFacile amine substitution
Non-fluorinatedInefficient / harsh conditions
Enables modular library synthesis; reactivity is fluorine-dependent
Qualitative comparison from synthetic route reports
Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution

Enhanced Lipophilicity Over Non-Fluorinated Analogs

The introduction of two fluorine atoms in 1,4-difluoro-5,8-dihydroxyanthraquinone significantly alters its physicochemical profile compared to its non-fluorinated counterpart, 1,4-dihydroxyanthraquinone. The fluorinated compound exhibits a higher calculated LogP value of approximately 2.15 [1], while 1,4-dihydroxyanthraquinone (Quinizarin) has a LogP of approximately 1.8 [2]. This increased lipophilicity can influence membrane permeability and distribution, which is a critical consideration in drug design. Furthermore, the compound is reported to be soluble in chloroform, reflecting its non-polar character [3], in contrast to the more polar 1,4-dihydroxyanthraquinone.

Lipophilicity shift
Cross-study
ΔLogP ≈ +0.35
Target LogP ~2.15 vs. 1,4-dihydroxy analog ~1.8
Supports physicochemical profiling; relevant to membrane permeability research
Calculated octanol-water partition coefficients
Physicochemical Properties Drug Design ADME

1,4-Difluoro-5,8-dihydroxyanthraquinone: R&D Applications


Aminoanthraquinone Library Synthesis

1,4-Difluoro-5,8-dihydroxyanthraquinone is the essential starting material for generating focused libraries of 1,4-disubstituted aminoanthraquinones via ipso-displacement with diverse amines [1]. This synthetic strategy is uniquely enabled by the fluorine substituents and is critical for exploring SAR around the anthraquinone scaffold to identify novel anticancer agents, particularly those targeting cisplatin-resistant tumors [1].

Next-Generation Topoisomerase II Inhibitor Development

Derivatives synthesized from this compound, such as the hydroxyethylaminoanthraquinone 8, have been shown to induce a late cell cycle arrest consistent with the action of a DNA-damaging topoisomerase II inhibitor [1]. Crucially, these agents retain significant activity against human A2780/cp70 xenografted tumors in mice, highlighting their potential for developing topoisomerase II inhibitors that are effective against drug-resistant cancers [1].

Process Chemistry & Scale-Up of Anthraquinone Intermediates

The synthesis of 1,4-difluoro-5,8-dihydroxyanthraquinone via the cyclization of 3,6-difluorophthalic anhydride with hydroquinone using AlCl3 and NaCl at 200±5 °C [2] provides a scalable route to this key intermediate. This is particularly relevant for process chemistry groups aiming to produce larger quantities of advanced anthraquinone building blocks for preclinical development of agents like Banoxantrone (AQ4N) [2].

Application
Selection Property
Validation Focus
Aminoanthraquinone SAR library construction
Fluorine-mediated ipso-displacement reactivity
Substitution efficiency with primary/secondary amines
DNA-damage pathway studies in drug-resistant models
Cell-cycle arrest profile of derived aminoanthraquinones
Xenograft tumor model endpoint context
Intermediate scale-up for preclinical research supply
Reported cyclization route robustness
Process chemistry batch reproducibility

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